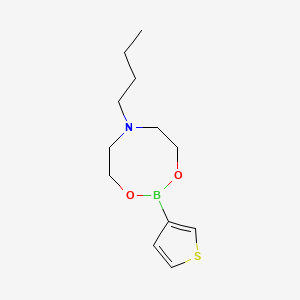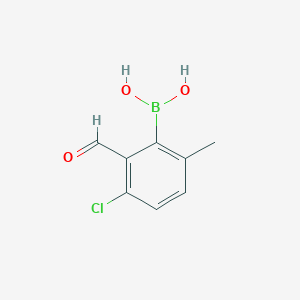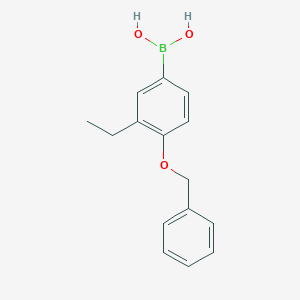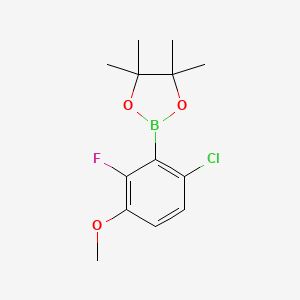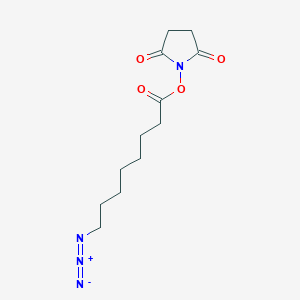
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester” is a chemical compound that is a derivative of boronic acid . It is a highly valuable building block in organic synthesis . It is used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of alkyl boronic esters . This process is not well developed and utilizes a radical approach . The kinetics of the reaction is dependent on the substituents in the aromatic ring .Molecular Structure Analysis
The molecular formula of this compound is C13H17BO3 . The IUPAC name is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .Chemical Reactions Analysis
This compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
This compound appears as a white to off-white to light yellow solid or crystalline solid . It has a melting point of 58°C to 64°C . Its structure is consistent with 1H-NMR .科学的研究の応用
Suzuki–Miyaura Coupling
Boronic acid pinacol esters are commonly used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Indolo-fused Heterocyclic Inhibitors
Boronic acid pinacol esters are involved in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
Studies of Pi-interactions and Electronic Structure
These compounds are used in studies of pi-interactions, electronic structure , and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives
Boronic acid pinacol esters are used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives .
Profluorescent Probe Synthesis
2-Formylphenylboronic acid pinacol ester, a similar compound, can be used to prepare a profluorescent probe applicable for the detection of H2O2 and Fe or Cu ions in living cells .
Synthesis of Molecular Spin Switches and Electron Transfer Dyads
2-Formylphenylboronic acid pinacol ester can also be used to synthesize molecular spin switches and electron transfer dyads .
作用機序
Target of Action
Boronic acid pinacol esters, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that allows for various transformations, such as formal anti-Markovnikov alkene hydromethylation . This process involves the removal of the boron moiety from the boronic ester, which is a challenging step due to the increased stability of boronic esters .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds. The Suzuki–Miyaura coupling reaction, for instance, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, enabling various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new organic compounds through various transformations. For instance, the protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation. This process has been applied to the synthesis of various complex molecules .
Action Environment
The action of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and moisture. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes or in chemical transformations .
Safety and Hazards
特性
IUPAC Name |
2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-12(18-5)10(9-17)7-13(11)19-6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVZZRCBAMCLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









